Selenophenfurin

Description

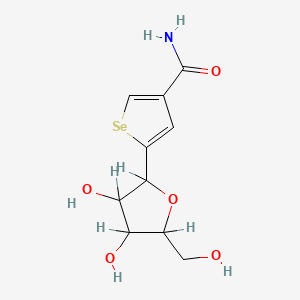

Selenophenfurin (5-β-D-ribofuranosylselenophene-3-carboxamide) is a selenophene-containing C-nucleoside analogue of selenazofurin, developed in the 1990s by Franchetti and colleagues . It was designed to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. By competitively inhibiting IMPDH, this compound depletes intracellular GTP pools, thereby suppressing the proliferation of rapidly dividing cells, such as cancer and immune cells . Preclinical studies demonstrated its efficacy against leukemia, lymphoma, and solid tumor cell lines at concentrations comparable to selenazofurin, with enhanced potency over sulfur-containing analogues like thiophenfurin and tiazofurin .

Properties

CAS No. |

189145-39-9 |

|---|---|

Molecular Formula |

C10H13NO5Se |

Molecular Weight |

306.18 g/mol |

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]selenophene-3-carboxamide |

InChI |

InChI=1S/C10H13NO5Se/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15) |

InChI Key |

WWPFTXUYJRVAIJ-UHFFFAOYSA-N |

SMILES |

C1=C([Se]C=C1C(=O)N)C2C(C(C(O2)CO)O)O |

Canonical SMILES |

C1=C([Se]C=C1C(=O)N)C2C(C(C(O2)CO)O)O |

Synonyms |

5-beta-D-ribofuranosylselenophene-3-carboxamide selenophenfurin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Heteroatom Influence: The selenium atom in this compound confers greater electronegativity and polarizability compared to sulfur in thiophenfurin or nitrogen in tiazofurin. This enhances binding to IMPDH’s active site, reducing IC₅₀ values by 3–10× versus sulfur-containing analogues .

Ring Size and Geometry: The selenophene ring’s larger atomic radius and planar geometry improve π-stacking interactions with NAD⁺-binding pockets, whereas the non-planar thiazole in tiazofurin reduces affinity .

Metabolic Stability: this compound is metabolized to selenophene-4-carboxamide-adenine dinucleotides, which exhibit prolonged IMPDH inhibition compared to selenazofurin’s selenazole-based metabolites .

Functional Comparisons

- Antitumor Activity: In K562 leukemia cells, this compound inhibited IMPDH by 76%, reduced GTP levels by 58%, and increased IMP pools 14.5-fold—effects 2–3× more pronounced than thiophenfurin .

- Broad-Spectrum Efficacy: this compound’s activity spans solid tumors (e.g., breast, colon) and hematological malignancies, unlike tiazofurin, which is primarily effective in leukemias .

- Synergy with Antivirals: Like selenazofurin, this compound potentiates anti-HIV drugs (e.g., dideoxyinosine) by depleting GTP, a cofactor for viral reverse transcriptase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.